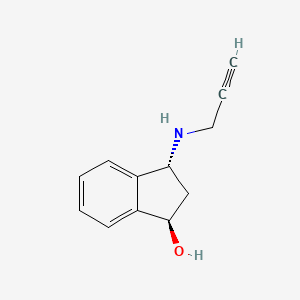

rac-trans-1-Deshydroxy Rasagiline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of rac-trans-1-Deshydroxy Rasagiline involves several steps. One notable method is the dynamic kinetic resolution of racemic 1-aminoindan catalyzed by immobilized Candida antarctica lipase B (CALB) together with a palladium racemization catalyst . This process can be conducted on a large scale and involves the use of solvents like toluene and reagents such as palladium nanoparticles entrapped in aluminum hydroxide .

Chemical Reactions Analysis

rac-trans-1-Deshydroxy Rasagiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indanamine structure .

Scientific Research Applications

rac-trans-1-Deshydroxy Rasagiline has several scientific research applications. It is primarily used in the study of Parkinson’s disease due to its ability to inhibit monoamine oxidase type B . Additionally, it has been used in research related to neuroprotection and the rescue of dopamine neurons from cell death . Its applications extend to chemistry, biology, and medicine, where it serves as a valuable tool in understanding neurodegenerative diseases .

Mechanism of Action

The mechanism of action of rac-trans-1-Deshydroxy Rasagiline involves the irreversible inhibition of monoamine oxidase type B (MAO-B) . This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps alleviate the symptoms of Parkinson’s disease . The compound’s molecular targets include MAO-B enzymes, and its pathways involve the regulation of dopamine metabolism .

Comparison with Similar Compounds

rac-trans-1-Deshydroxy Rasagiline is similar to other monoamine oxidase inhibitors like Selegiline and Rasagiline . it is unique in its specific structural modifications, which may confer different pharmacokinetic properties and efficacy . Similar compounds include Selegiline, which also inhibits MAO-B but has different metabolic pathways and side effects .

Properties

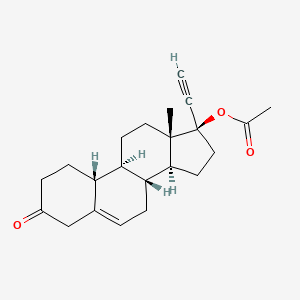

IUPAC Name |

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOXAKDLRBCFC-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC(C2=CC=CC=C12)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)

![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/new.no-structure.jpg)

![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)